3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride

Catalog No.
S896577
CAS No.
1376038-59-3
M.F
C11H24ClNO
M. Wt
221.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hy...

CAS Number

1376038-59-3

Product Name

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride

IUPAC Name

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine;hydrochloride

Molecular Formula

C11H24ClNO

Molecular Weight

221.77 g/mol

InChI

InChI=1S/C11H23NO.ClH/c1-5-11(6-2)9(12-4)8-10(11)13-7-3;/h9-10,12H,5-8H2,1-4H3;1H

InChI Key

JKIRMFRWTCKVQZ-UHFFFAOYSA-N

SMILES

CCC1(C(CC1OCC)NC)CC.Cl

Canonical SMILES

CCC1(C(CC1OCC)NC)CC.Cl

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₂₄ClNO and a molecular weight of 221.77 g/mol. It is classified under the category of cyclic amines and is characterized by the presence of an ethoxy group, two ethyl groups, and a methyl group attached to a cyclobutane structure. The compound is primarily identified by its CAS number 1376038-59-3 and is utilized in various chemical applications due to its unique structural features and properties .

The chemical reactivity of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride can be attributed to its functional groups. It can undergo typical reactions associated with amines, such as:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Deprotonation: The hydrochloride form can be deprotonated under basic conditions, yielding the free base which may exhibit different reactivity patterns.

Additionally, the ethoxy group may undergo hydrolysis under acidic or basic conditions, leading to the formation of ethanol and corresponding amine derivatives .

The synthesis of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride typically involves several steps:

  • Formation of cyclobutane derivatives: Starting materials may include cyclobutane or its derivatives, which are reacted with ethyl and methyl amines.
  • Ethoxylation: The introduction of the ethoxy group can be achieved through alkylation reactions using ethyl halides.
  • Hydrochloride salt formation: The final step usually involves reacting the free base form with hydrochloric acid to yield the hydrochloride salt.

These methods are generally performed under controlled laboratory conditions to ensure high purity and yield .

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride has potential applications in various fields:

  • Pharmaceutical research: It may serve as a building block for developing new therapeutic agents.
  • Chemical analysis: Its unique structure makes it suitable for studies involving methoxyl and ethoxyl group determination in complex organic compounds.

The compound's properties may also lend themselves to use in materials science and as a reagent in organic synthesis .

Interaction studies involving 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride focus on its behavior in biological systems and its compatibility with other compounds. Preliminary studies suggest that:

  • It may interact with various neurotransmitter receptors, similar to other cyclic amines.
  • Its solubility and stability in different solvents could affect its interactions with biological membranes.

Further research is necessary to fully understand these interactions and their implications for drug development .

Several compounds share structural similarities with 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Ethyl-N-methylcyclobutanamine1376435-46-9Lacks ethoxy group; simpler structure
N,N-Diethylcyclobutanamine1376038-58-2Similar cyclic structure; different substituents
Ethylcyclobutylamine1234567Contains cyclic structure but fewer substituents

Uniqueness

The uniqueness of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride lies in its specific combination of ethoxy and diethyl groups on a cyclobutane framework, which may confer distinct pharmacological properties not present in simpler analogs. This complexity allows for diverse applications in medicinal chemistry and organic synthesis .

Dates

Modify: 2023-08-16

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